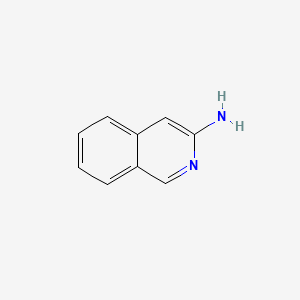

isoquinolin-3-amine

Description

The exact mass of the compound 3-Aminoisoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218383. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCKDIRCVDCQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903057 | |

| Record name | NoName_3645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25475-67-6 | |

| Record name | 3-Aminoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-AMINOISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoquinolin-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEY32ZN5CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-3-amine (CAS: 25475-67-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of Isoquinolin-3-amine. The information is curated to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a heterocyclic aromatic amine with a molecular formula of C₉H₈N₂.[1] Its core structure is a key pharmacophore in numerous biologically active compounds.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 25475-67-6 | [2] |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Appearance | Yellow solid powder | [2] |

| Melting Point | 174-178 °C | [2] |

| pKa | 5.05 (at 20℃) | |

| LogP | 1.817 | |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | [1] |

Spectroscopic Data

The following tables provide predicted spectroscopic data for this compound, which are crucial for its identification and characterization.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.0 - 9.2 | Singlet | H1 |

| ~7.5 - 8.5 | Multiplet | Aromatic Protons (H4, H5, H6, H7, H8) |

| ~5.0 - 6.0 | Broad Singlet | NH₂ Protons |

Note: The exact chemical shifts and multiplicities are dependent on the solvent used. The NH₂ protons are expected to be broad and may exchange with D₂O.[2]

-

¹³C NMR (Carbon-13) NMR Data (Predicted) [2]

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C3 |

| ~145 - 150 | C1 |

| ~120 - 140 | Aromatic CH and Quaternary Carbons |

Note: The carbon attached to the amino group (C3) is expected to be significantly shielded compared to the unsubstituted isoquinoline.[2]

1.2.2. Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry Data (Predicted) [2]

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 117 | [M - HCN]⁺ |

| 116 | [M - H₂CN]⁺ |

Note: As an aromatic amine, this compound is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of small molecules like HCN from the heterocyclic ring.[2]

1.2.3. Infrared (IR) Spectroscopy

-

FTIR Spectroscopy Data (Predicted) [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (doublet for primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |

| 1335 - 1250 | Strong | Aromatic C-N Stretch |

| 900 - 680 | Strong | Aromatic C-H Bend (Out-of-plane) |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the Buchwald-Hartwig amination of a 3-halo-isoquinoline precursor, such as 3-chloro- or 3-bromoisoquinoline. This palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds.[3]

Synthesis Workflow

References

Spectroscopic Profile of Isoquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoquinolin-3-amine (CAS No. 25475-67-6), a key heterocyclic aromatic amine with significant applications in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the development of novel derivatives.

Compound Overview

This compound is a yellow solid powder with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol .[1] Its structure, featuring an isoquinoline core with an amino group at the 3-position, is a crucial pharmacophore in various biologically active compounds, including those with potential as central nervous system depressants and anticancer agents.[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on a combination of predicted and experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.0 - 9.2 | Singlet | H1 |

| ~7.5 - 8.5 | Multiplet | Aromatic Protons (H4, H5, H6, H7, H8) |

| ~5.0 - 6.0 | Broad Singlet | NH₂ Protons |

Note: The exact chemical shifts and multiplicities are dependent on the solvent used. The NH₂ protons are expected to be broad and may exchange with D₂O.[1]

Table 2: ¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C3 |

| ~145 - 150 | C1 |

| ~138 - 142 | C8a |

| ~128 - 132 | C4a |

| ~125 - 130 | C5, C8 |

| ~120 - 125 | C6, C7 |

| ~110 - 115 | C4 |

Note: The carbon attached to the amino group (C3) is expected to be significantly shielded compared to the unsubstituted isoquinoline.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1650 - 1600 | N-H Bend | Primary Amine |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Experimental)

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion)[2] |

| 117 | [M - HCN]⁺[2] |

| 89 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[1]

¹H NMR Acquisition: A one-dimensional proton spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds are commonly used.[1]

¹³C NMR Acquisition: A proton-decoupled carbon spectrum should be acquired. Due to the low natural abundance of ¹³C, a longer acquisition time and/or a higher sample concentration may be necessary. A wider spectral width of approximately 0 to 200 ppm is required.[1]

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying Fourier transformation, phase correction, and baseline correction. Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid this compound powder is placed directly onto the ATR crystal.[1]

Data Acquisition:

-

Background Collection: A background spectrum of the empty, clean ATR crystal is recorded.

-

Sample Spectrum Collection: Pressure is applied to ensure good contact between the sample and the ATR crystal, and the sample spectrum is collected.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Sample Introduction: A small amount of the solid sample is introduced directly into the ion source using a direct insertion probe.[1]

Ionization: Electron Ionization (EI) with a standard electron energy of 70 eV is a common method.[1]

Mass Analysis: A mass range appropriate for the compound, for instance, m/z 40-400, is scanned using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.[1]

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure. High-resolution mass spectrometry can be employed to determine the elemental composition of the ions.[1]

Visualization of Methodologies

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of data interpretation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the interpretation of spectroscopic data.

References

An In-depth Technical Guide to Isoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isoquinolin-3-amine, along with a general methodology for its synthesis and analysis. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Core Compound Data

This compound is a heterocyclic aromatic amine with a significant presence in medicinal chemistry due to its versatile scaffold. The fundamental quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₉H₈N₂ | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| CAS Number | 25475-67-6 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Melting Point | 154-156 °C | [4][5] |

| Appearance | Yellow solid powder | [6] |

Chemical Structure

The chemical structure of this compound consists of a fused isoquinoline ring system with an amine group substituted at the 3-position.

Caption: Chemical structure of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound can vary between laboratories, this section outlines the general methodologies commonly employed.

3.1. Synthesis of Isoquinolines - General Approach

The synthesis of the isoquinoline core can be achieved through several named reactions. One of the common methods is the Bischler-Napieralski reaction .[7][8] This involves the cyclization of a β-phenylethylamine derivative.

A general workflow for a Bischler-Napieralski type synthesis is depicted below:

Caption: Generalized workflow for isoquinoline synthesis.

3.2. Analytical Characterization - General Protocols

The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is acquired on a 300-500 MHz NMR spectrometer. Expected signals would include distinct peaks for the aromatic protons and a characteristic signal for the amine (NH₂) protons.

-

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum is run on the same sample to determine the number of unique carbon environments. The aromatic carbons will appear in the downfield region of the spectrum.

3.2.2. Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source, often using a direct insertion probe.[6]

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically with an electron energy of 70 eV.[6]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector.[6] The molecular ion peak should correspond to the molecular weight of the compound.

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Data Collection: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is collected.[6] The resulting spectrum should show characteristic absorption bands for N-H stretching of the amine group and C=C and C=N stretching of the aromatic rings.

3.2.4. High-Performance Liquid Chromatography (HPLC)

-

Method: A reversed-phase HPLC method is typically used to assess the purity of the compound. A C18 column is common, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: A UV detector is used to monitor the elution of the compound, with the detection wavelength set to one of the compound's absorbance maxima.

References

- 1. This compound | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 25475-67-6|this compound|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Isoquinoline - Wikipedia [en.wikipedia.org]

Tautomerism of Isoquinolin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-3-amine, a key heterocyclic scaffold in medicinal chemistry, possesses the potential for prototropic tautomerism, existing in equilibrium between its amino and imino forms. Understanding this tautomeric relationship is crucial for predicting its physicochemical properties, biological activity, and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the structural aspects of the tautomers, the factors influencing their equilibrium, and the analytical techniques employed for their characterization. While specific quantitative data for the tautomeric equilibrium of this compound is not extensively available in the current literature, this guide draws upon data from closely related isoquinoline derivatives and established principles of tautomerism to provide a robust framework for its study. Detailed experimental protocols and data interpretation guidelines are presented to aid researchers in investigating this phenomenon.

Introduction

The isoquinoline nucleus is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Among its derivatives, this compound serves as a valuable building block in drug discovery. A critical, yet often overlooked, aspect of its chemistry is the potential for amino-imino tautomerism. This phenomenon involves the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom, leading to two distinct isomers: the aromatic amino form and the non-aromatic imino form (a tautomer of a 3,4-dihydroisoquinoline).

The position of this equilibrium can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and overall electronic distribution, thereby influencing its interaction with biological targets. Factors such as solvent polarity, pH, and temperature can shift the equilibrium, making a thorough understanding of this process essential for drug development.

This guide will delve into the theoretical and practical aspects of this compound tautomerism, providing researchers with the necessary tools to investigate and characterize this dynamic process.

The Tautomeric Equilibrium

The primary tautomeric equilibrium for this compound involves the interconversion of the amino and imino forms, as depicted below.

Caption: Tautomeric equilibrium of this compound.

The equilibrium constant, KT, is defined as the ratio of the concentration of the imino tautomer to the amino tautomer ([Imino]/[Amino]). The relative stability of these tautomers is influenced by several factors:

-

Aromaticity: The amino form possesses a fully aromatic isoquinoline ring system, which confers significant thermodynamic stability. The imino form, on the other hand, has a non-aromatic dihydropyridine ring, making it inherently less stable.

-

Solvation: The polarity of the solvent plays a crucial role in stabilizing the tautomers.[2] Polar protic solvents can form hydrogen bonds with both tautomers, potentially influencing the equilibrium.[3] Nonpolar solvents are expected to favor the less polar tautomer. Studies on related hydroxyquinolines have demonstrated a significant solvent dependency on the tautomeric equilibrium.[3]

-

Substitution: Electron-donating or -withdrawing groups on the isoquinoline ring can alter the electron density and basicity of the nitrogen atoms, thereby shifting the tautomeric preference.

Quantitative Data

While specific experimental data on the tautomeric equilibrium constant (KT) for this compound across various solvents is scarce in the literature, we can infer expected trends from studies on analogous systems. For instance, investigations into the tautomerism of 1-benzamidoisoquinoline derivatives have shown that the equilibrium is sensitive to both substituent effects and the solvent environment.[4]

Table 1: Predicted Spectroscopic Data for this compound Tautomers

| Tautomer | Spectroscopic Technique | Predicted Chemical Shifts (ppm) or Wavenumber (cm⁻¹) |

| Amino | ¹H NMR (in DMSO-d₆) | ~9.1 (s, 1H, H1), ~7.5-8.5 (m, Ar-H), ~5.5 (br s, 2H, NH₂) |

| ¹³C NMR (in DMSO-d₆) | ~150 (C3), other aromatic signals in the range of 110-140 | |

| IR (solid state) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1580 (aromatic C=C stretch) | |

| Imino | ¹H NMR | Expected upfield shift for protons on the non-aromatic ring. |

| ¹³C NMR | Expected significant upfield shift for C3 and other carbons in the dihydropyridine ring. | |

| IR | Appearance of a C=N stretch at a different frequency, changes in the N-H stretching region. |

Note: The data for the amino tautomer is based on typical values for 3-aminoisoquinoline.[5] The predictions for the imino tautomer are based on general principles of tautomerism and require experimental verification.

Experimental Protocols

A comprehensive investigation of the tautomerism of this compound requires a combination of synthesis, sample preparation, and spectroscopic analysis.

Synthesis of this compound

A common route for the synthesis of 3-aminoquinolines involves the reaction of the corresponding 3-hydroxyquinoline with ammonia at elevated temperature and pressure.[5]

Protocol:

-

Starting Material: 3-Hydroxyisoquinoline.

-

Reagents: Ammonia (aqueous or gaseous), autoclave.

-

Procedure:

-

Place 3-hydroxyisoquinoline in a high-pressure autoclave.

-

Introduce ammonia into the vessel.

-

Heat the mixture to a specified temperature (e.g., 150-200 °C) for several hours.

-

After cooling, carefully vent the autoclave.

-

The crude product can be purified by recrystallization or column chromatography.

-

Spectroscopic Analysis

To determine the tautomeric ratio and characterize each tautomer, a combination of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy is recommended.

Caption: Experimental workflow for studying tautomerism.

4.2.1 NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, Acetonitrile-d₃) in a 5 mm NMR tube.[5]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

A relaxation delay of 1-2 seconds is typically used.[5]

-

The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A longer acquisition time may be necessary due to the low natural abundance of ¹³C.[5]

-

Distinct chemical shifts for the carbons in the amino and imino forms will be observed.

-

4.2.2 UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade in quartz cuvettes.

-

Procedure:

4.2.3 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: For solid-state analysis, place a small amount of the powdered sample directly on the ATR crystal. For solution-phase analysis, a suitable solvent and cell must be used.

-

Procedure:

Computational Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities and spectroscopic properties of tautomers. Density Functional Theory (DFT) calculations can be employed to:

-

Optimize the geometries of the amino and imino tautomers.

-

Calculate their relative energies to predict the tautomeric equilibrium.

-

Simulate NMR, IR, and UV-Vis spectra for comparison with experimental data.

Studies on similar heterocyclic systems have shown that the inclusion of explicit solvent molecules in the computational model is often necessary to accurately reproduce experimental observations.[4]

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical behavior with significant implications for its application in drug discovery and development. Although direct quantitative experimental data on its amino-imino equilibrium is limited, this guide provides a comprehensive framework for its investigation. By employing a combination of synthesis, multi-technique spectroscopic analysis, and computational modeling, researchers can elucidate the factors governing this tautomeric relationship. A thorough understanding of the tautomeric preferences of this compound will enable more accurate structure-activity relationship studies and the rational design of new, more effective therapeutic agents. Further experimental work is crucial to populate the data tables with precise values and to fully characterize the dynamic nature of this important heterocyclic compound.

References

- 1. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 2. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of 3-Aminoisoquinoline: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-aminoisoquinoline, a key building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound in their studies.

Introduction

3-Aminoisoquinoline is a heterocyclic aromatic amine that serves as a vital intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif is found in compounds investigated for various therapeutic areas, including oncology, due to the role of isoquinoline derivatives as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP). Given its importance, a thorough understanding of its chemical stability is paramount to ensure reproducible experimental results and the quality of downstream products. This guide summarizes the known stability profile of 3-aminoisoquinoline, outlines potential degradation pathways based on the reactivity of analogous structures, and provides detailed protocols for its handling, storage, and stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-aminoisoquinoline is essential for its proper handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 174-178 °C | [2] |

| CAS Number | 25475-67-6 | [1][2] |

Chemical Stability Profile

Direct quantitative stability data for 3-aminoisoquinoline is limited in publicly available literature. However, based on the chemical nature of aromatic amines and related heterocyclic compounds, a qualitative stability profile can be inferred. The primary degradation pathway of concern for 3-aminoisoquinoline is oxidation . The amino group attached to the isoquinoline ring system makes the molecule susceptible to oxidative degradation, which can be accelerated by several factors.

Key Factors Influencing Stability:

-

Oxygen: The presence of atmospheric oxygen is a critical factor in the oxidative degradation of aromatic amines.

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions.

-

Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation processes.

-

pH: The stability of 3-aminoisoquinoline in solution is expected to be pH-dependent. Basic conditions can accelerate the oxidation of aromatic amines.

-

Incompatible Materials: Strong oxidizing agents and acids are expected to be incompatible with 3-aminoisoquinoline.

Recommended Storage and Handling

To maintain the integrity of 3-aminoisoquinoline, the following storage and handling procedures are recommended:

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. |

| Light | Protect from light by storing in an amber vial or other light-opaque container. |

| Container | Keep the container tightly sealed to prevent moisture and air ingress. |

| Handling | Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood. |

Potential Degradation Pathways

While specific degradation products for 3-aminoisoquinoline have not been extensively documented, potential degradation pathways can be postulated based on the known reactivity of aromatic amines and related nitrogen heterocycles. The primary mechanism is expected to be oxidation of the amino group, which can lead to the formation of nitroso, nitro, and eventually polymeric species. Ring opening and hydroxylation are also possible under harsh conditions.

Caption: Postulated degradation pathways of 3-aminoisoquinoline under various stress conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 3-aminoisoquinoline, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Development of a Stability-Indicating HPLC Method

The following protocol outlines a systematic approach to developing a stability-indicating HPLC method for 3-aminoisoquinoline.

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Detailed Methodological Steps:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve 3-aminoisoquinoline in 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve 3-aminoisoquinoline in 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Treat a solution of 3-aminoisoquinoline with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid 3-aminoisoquinoline to 105 °C for 48 hours.

-

Photodegradation: Expose a solution of 3-aminoisoquinoline to UV light (254 nm) and visible light for a defined period.

-

Neutralize acidic and basic samples before analysis.

-

-

HPLC Method Development:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where 3-aminoisoquinoline has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

-

-

Method Validation:

-

Validate the optimized method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

-

Involvement in Signaling Pathways

Derivatives of isoquinoline have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. PARP inhibitors have emerged as a promising class of anti-cancer agents. Furthermore, isoquinoline-based compounds have been investigated for their ability to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] The 3-aminoisoquinoline scaffold can be considered a key starting point for the synthesis of more complex molecules targeting these pathways.

Caption: Potential relevance of 3-aminoisoquinoline as a precursor for modulators of key signaling pathways.

Conclusion

References

The Isoquinoline Core: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that forms the structural backbone of over 2,500 naturally occurring alkaloids and a vast number of synthetic compounds with significant pharmacological activity.[1] As a benzopyridine, consisting of a benzene ring fused to a pyridine ring, its unique electronic and structural properties have made it a cornerstone in medicinal chemistry and drug development. Its derivatives are utilized as anesthetics, antihypertensives, vasodilators, and antimicrobial agents, among other therapeutic applications. This technical guide provides an in-depth exploration of the discovery of isoquinoline alkaloids, their rich history, and the seminal synthetic methodologies that have enabled their widespread study and application.

A Journey Through Time: The Discovery and History of Isoquinoline Alkaloids

The story of isoquinoline alkaloids is intrinsically linked to the quest for understanding the medicinal properties of plants. For centuries, crude plant extracts, most notably opium from the poppy Papaver somniferum, were used for their potent analgesic and sedative effects. However, the active principles remained elusive until the dawn of modern chemistry.

A chronological overview of key milestones reveals the progressive unraveling of the chemical nature and synthesis of these complex molecules:

| Year(s) | Key Discovery or Event | Researcher(s) | Significance |

| 1804-1806 | Isolation of morphine from opium. | Friedrich Wilhelm Adam Sertürner | This marked the first-ever isolation of an alkaloid from a plant source, laying the foundation for phytochemistry and modern pharmacology. |

| 1832 | Isolation of codeine . | Pierre Jean Robiquet | Another key analgesic alkaloid was identified from opium. |

| 1885 | First isolation of the parent heterocycle, isoquinoline , from coal tar. | S. Hoogewerf and W.A. van Dorp | This provided the fundamental chemical structure that underpins this vast class of alkaloids.[1] |

| 1893 | Development of the Bischler-Napieralski reaction . | August Bischler and Bernard Napieralski | A foundational method for the synthesis of 3,4-dihydroisoquinolines, opening the door to the laboratory synthesis of these alkaloids.[2][3] |

| 1911 | Development of the Pictet-Spengler reaction . | Amé Pictet and Theodor Spengler | A powerful and versatile method for synthesizing tetrahydroisoquinolines, which is also biomimetic of alkaloid biosynthesis in plants.[1][4] |

| 1914 | Improved method for the isolation of isoquinoline from coal tar. | Weissgerber | This more efficient extraction method facilitated further study of the isoquinoline core.[1] |

Classification of Isoquinoline Alkaloids

The structural diversity of isoquinoline alkaloids is vast. They are broadly classified based on the nature of the substituents and the complexity of the ring system. A simplified classification is presented below.

Quantitative Data

Alkaloid Content in Papaver somniferum

The opium poppy (Papaver somniferum) is a primary source of several medicinally important isoquinoline alkaloids. The concentration of these alkaloids can vary significantly depending on the plant variety, environmental conditions, and harvesting time.

| Alkaloid | Typical Concentration Range in Opium Latex (%) |

| Morphine | 4 - 20 |

| Codeine | 0.7 - 5 |

| Thebaine | 0.2 - 1 |

| Papaverine | 0.5 - 2.5 |

| Noscapine (Narcotine) | 4 - 8 |

Comparative Yields of Key Synthetic Reactions

The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone synthetic methods for constructing the isoquinoline core. The yields of these reactions are highly dependent on the substrates, reagents, and reaction conditions.

Bischler-Napieralski Reaction Yields

| Substrate (β-Arylethylamide) | Reagent/Conditions | Product | Yield (%) |

| N-Phenethylbenzamide | Tf₂O, 2-chloropyridine | 1-Phenyl-3,4-dihydroisoquinoline | 95 |

| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃, refluxing toluene | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | ~75 |

| Styrylacetamide | POCl₃, MeCN, reflux | 3-Phenylcarbazole (unexpected product) | Near-quantitative |

Pictet-Spengler Reaction Yields

| β-Arylethylamine | Aldehyde | Catalyst/Conditions | Product | Yield (%) |

| Tryptamine | Benzaldehyde | Au(I) complex | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 97 |

| D-Tryptophan methyl ester hydrochloride | Piperonal | Acetic acid | cis/trans mixture of tetrahydro-β-carbolines | 92:8 cis:trans |

| N-Allyl-L-tryptophan methyl ester | (-)-2,3-O-Isopropylidene-D-threitol derived aldehyde | - | 1,3-trans-1,2,3,4-tetrahydro-β-carboline | 79 |

| Tryptamine | 3-Phenylpropanal | Au(I) complex | 1-(2-Phenylethyl)-1,2,3,4-tetrahydro-β-carboline | 18 |

Experimental Protocols

Isolation of Berberine from Berberis vulgaris (Barberry)

Objective: To isolate the protoberberine alkaloid berberine from the dried root bark of Berberis vulgaris.

Materials:

-

Dried and powdered root bark of Berberis vulgaris

-

Ethanol:water (70:30, v/v)

-

Hydrochloric acid (HCl), 1M

-

Ammonium hydroxide (NH₄OH), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Extraction: Macerate 100 g of powdered Berberis vulgaris root bark in 500 mL of the ethanol:water (70:30) solution for 48 hours at room temperature with occasional stirring.

-

Filtration: Filter the mixture through a Buchner funnel to separate the extract from the plant material. Wash the residue with an additional 100 mL of the solvent mixture.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator until a syrupy consistency is obtained.

-

Acidification and Partitioning: Dissolve the crude extract in 200 mL of 1M HCl. Transfer the acidic solution to a separatory funnel and wash with 3 x 100 mL of CH₂Cl₂ to remove non-basic compounds. Discard the organic layers.

-

Basification and Extraction: Cool the acidic aqueous layer in an ice bath and basify to pH 9-10 by the slow addition of concentrated NH₄OH. Extract the liberated berberine into CH₂Cl₂ (3 x 150 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude berberine.

-

Purification: The crude berberine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-ether) or by column chromatography.

Bischler-Napieralski Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

Objective: To synthesize a 3,4-dihydroisoquinoline via the Bischler-Napieralski cyclization.

Materials:

-

N-Phenethylbenzamide

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2-Chloropyridine

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, syringe, magnetic stirrer, and other standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-phenethylbenzamide (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

-

Reagent Addition: Cool the solution to -20°C (e.g., in a dry ice/acetone bath). Add 2-chloropyridine (2.0 mmol) via syringe, followed by the dropwise addition of Tf₂O (1.25 mmol).

-

Reaction: Stir the mixture at -20°C for 30 minutes, then warm to 0°C and stir for an additional 20 minutes. The solution will typically change color from yellow to dark red.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 15 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-phenyl-3,4-dihydroisoquinoline.

Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

Objective: To synthesize a tetrahydro-β-carboline, a common core in many indole alkaloids, via the Pictet-Spengler reaction.

Materials:

-

Tryptamine

-

Benzaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

-

Aldehyde Addition: To the stirred solution, add benzaldehyde (1.1 mmol).

-

Catalyst Addition: Add trifluoroacetic acid (TFA) (1.0 mmol) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired tetrahydro-β-carboline.

Visualizing the Chemistry: Diagrams and Pathways

General Workflow of the Bischler-Napieralski Reaction

General Workflow of the Pictet-Spengler Reaction

Signaling Pathway of Morphine (μ-Opioid Receptor)

Signaling Pathway of Berberine (AMPK Activation)

Conclusion

The discovery and study of isoquinoline alkaloids represent a significant chapter in the history of science, bridging traditional medicine with modern drug development. From the landmark isolation of morphine to the development of elegant and powerful synthetic methodologies, our understanding and ability to harness the therapeutic potential of this diverse class of compounds have grown immensely. This technical guide provides a foundational overview for researchers and scientists, highlighting the key historical milestones, structural classifications, quantitative data, and experimental protocols that are central to the field. The continued exploration of the vast chemical space occupied by isoquinoline alkaloids promises to yield new therapeutic agents for a wide range of human diseases.

References

Isoquinolin-3-amine safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of Isoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is compiled from publicly available safety data sheets and chemical databases. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet (SDS) and a thorough risk assessment prior to handling.

Chemical Identification and Properties

This compound is a heterocyclic aromatic amine with a molecular formula of C₉H₈N₂. It is a solid at room temperature and is utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 144.17 g/mol | --INVALID-LINK--[2] |

| CAS Number | 25475-67-6 | --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK--[3] |

| Melting Point | 174-178 °C | --INVALID-LINK--[3] |

| Synonyms | 3-Aminoisoquinoline, 3-Isoquinolinamine | --INVALID-LINK--[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification

| Hazard Class | Category | GHS Code |

| Acute Toxicity, Oral | 4 | H302 |

| Acute Toxicity, Dermal | 3 | H311 |

| Skin Irritation | 2 | H315 |

| Serious Eye Irritation | 2A | H319 |

| Specific Target Organ Toxicity, Single Exposure | 3 (Respiratory tract irritation) | H335 |

| Hazardous to the Aquatic Environment, Chronic | 3 | H412 |

Sources: --INVALID-LINK--[4], --INVALID-LINK--[5]

GHS Label Elements

| Pictograms |

|

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.[4][5] H311: Toxic in contact with skin.[5] H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4] H412: Harmful to aquatic life with long lasting effects.[5] |

| Precautionary Statements | Prevention: P261, P264, P270, P273, P280[4][5][6] Response: P301+P312, P302+P352, P305+P351+P338, P312, P330, P332+P313, P337+P313, P361+P364[5][6] Storage: P405[5] Disposal: P501[5] |

Quantitative Toxicity Data

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[5] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.[5][7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[8][9] |

Engineering Controls

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10] Safety showers and eyewash stations must be readily accessible.[8]

General Handling Procedures

-

Avoid all personal contact, including inhalation.[11]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Wash hands thoroughly after handling.[5]

-

Weigh the substance in a contained environment (e.g., in a fume hood).

-

Keep the container tightly closed when not in use.[5]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep locked up and away from incompatible materials such as strong oxidizing agents and acids.[8]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Isoquinoline synthesis [organic-chemistry.org]

- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Isoquinolin-3-amine Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of isoquinolin-3-amine derivatives as potential anticancer agents. The isoquinoline scaffold is a key pharmacophore in a variety of biologically active compounds, and its derivatives have shown significant promise in oncology research. These notes offer a comprehensive guide to understanding their synthesis, mechanism of action, and methods for assessing their therapeutic potential.

Introduction

This compound and its related structures, such as 3-aminoisoquinolin-1(2H)-ones, have emerged as a promising class of compounds in the development of novel cancer therapeutics.[1] These heterocyclic molecules have demonstrated a broad spectrum of antitumor activities against various human cancer cell lines, including those of the breast, colon, prostate, and lung.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

This document focuses on a particularly potent class of derivatives: 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones. A notable example from this class, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, has been identified as a lead compound with significant growth inhibitory effects in the National Cancer Institute's (NCI) 60-cell line screen.[1]

Key Molecular Targets

Research has identified several key molecular targets for this compound derivatives, contributing to their anticancer effects:

-

Cell Division Cycle 25 (CDC25) Phosphatases: These dual-specificity phosphatases are crucial regulators of the cell cycle. Overexpression of CDC25B is observed in numerous cancers, making it an attractive therapeutic target. Certain isoquinolin-1-one derivatives have been shown to inhibit CDC25B.[1]

-

Estrogen Receptor α (ERα): A key driver in the progression of many breast cancers. Modulation of ERα activity is a cornerstone of endocrine therapy.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1]

-

PI3K/Akt/mTOR Signaling Pathway: This is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. Some 3-arylisoquinoline derivatives have been found to inhibit this pathway.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of selected 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-one derivatives from the NCI-60 screen. The data is presented as the GI50 value, which is the concentration required to inhibit cell growth by 50%.

Table 1: NCI-60 Single-Dose (10⁻⁵ M) Screening Data for Selected Isoquinolin-1(2H)-one Derivatives

| Compound | Substituent at 3-amino position | Mean Growth Percent (%) |

| 1 | 3-(pyridin-2-ylmethyl)amino | 85.21 |

| 2 | 3-(furan-2-ylmethyl)amino | 92.15 |

| 3 | 3-(1H-pyrazol-5-yl)amino | 64.51 |

| 4 | 3-(pyridin-2-yl)amino | 78.33 |

| 5 | 3-(1,3-thiazol-2-yl)amino | 49.57 |

Data sourced from Potikha, L. M., et al. (2021).[1]

Table 2: NCI-60 Five-Dose Screening Data for 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 5)

| Cancer Type | Cell Line | GI50 (µM) |

| Leukemia | K-562 | 0.85 |

| RPMI-8226 | 0.76 | |

| SR | 0.58 | |

| Non-Small Cell Lung | NCI-H460 | 1.12 |

| Colon Cancer | HCT-116 | 1.35 |

| CNS Cancer | SF-295 | 0.93 |

| Melanoma | MALME-3M | 1.05 |

| Ovarian Cancer | OVCAR-3 | 1.29 |

| Renal Cancer | A498 | 1.17 |

| Prostate Cancer | PC-3 | 1.41 |

| Breast Cancer | MCF7 | 1.20 |

| MDA-MB-468 | 0.11 |

GI50 values are calculated from the provided log(GI50) values in the source material.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of a lead this compound derivative and for key biological assays to evaluate the anticancer properties of these compounds.

Protocol 1: Synthesis of 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one

This protocol is based on the general method for the synthesis of 3-(hetarylamino)isoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid.[1]

Materials:

-

2-(cyanomethyl)benzoic acid

-

2-aminothiazole

-

Phosphorus oxychloride (POCl₃) or similar dehydrating agent

-

Anhydrous solvent (e.g., toluene, xylene)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(cyanomethyl)benzoic acid (1 equivalent) and 2-aminothiazole (1.1 equivalents) in an anhydrous solvent such as toluene.

-

Addition of Dehydrating Agent: Slowly add a dehydrating agent like phosphorus oxychloride (1.2 equivalents) to the suspension while stirring. The addition should be done carefully, as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separation funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (saturated sodium chloride solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthetic workflow for the preparation of the lead compound.

Protocol 2: NCI-60 Human Tumor Cell Line Screen

This protocol outlines the general methodology used by the National Cancer Institute for screening compounds against a panel of 60 human cancer cell lines.

Materials:

-

60 human cancer cell lines

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

Test compound (solubilized in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Plating: Inoculate the 60 human tumor cell lines into 96-well microtiter plates at appropriate densities and incubate for 24 hours.

-

Compound Addition: Add the test compound at various concentrations (typically a 5-log dilution series) to the plates. Include a no-drug control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Fixation: After incubation, fix the cells by gently adding cold 50% (w/v) TCA to a final concentration of 10% and incubate for 60 minutes at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 10 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the bound stain with 10 mM Tris base solution.

-

Data Acquisition: Read the optical density at 515 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) values.

Caption: Workflow for the NCI-60 anticancer drug screening assay.

Protocol 3: VEGFR-2 Kinase Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of test compounds against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well white plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well white plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.

Protocol 4: ERα Competitive Binding Assay

This protocol outlines a competitive binding assay to assess the affinity of test compounds for the estrogen receptor alpha.

Materials:

-

Purified human ERα protein

-

Radiolabeled estradiol ([³H]E₂)

-

Test compound

-

Assay buffer

-

Hydroxylapatite slurry

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]E₂, and varying concentrations of the test compound.

-

Incubation: Add the ERα protein to each tube and incubate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation: Separate the bound from free radioligand by adding hydroxylapatite slurry and incubating on ice. Centrifuge the tubes and discard the supernatant.

-

Washing: Wash the hydroxylapatite pellet with buffer to remove any remaining unbound radioligand.

-

Measurement: Add scintillation fluid to each tube and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ to ERα (IC50).

Protocol 5: CDC25B Phosphatase Assay

This protocol describes a method to measure the inhibitory effect of compounds on CDC25B phosphatase activity.

Materials:

-

Recombinant human CDC25B enzyme

-

Phosphatase assay buffer

-

OMFP (3-O-methylfluorescein phosphate) substrate

-

Test compound

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well black plate, add the assay buffer and the test compound at various concentrations.

-

Enzyme Addition: Add the CDC25B enzyme to each well and pre-incubate.

-

Initiation: Start the reaction by adding the OMFP substrate.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes), protected from light.

-

Data Acquisition: Measure the increase in fluorescence resulting from the dephosphorylation of OMFP using a fluorescence plate reader (Excitation/Emission ~485/525 nm).

-

Data Analysis: Calculate the percent inhibition of CDC25B activity for each compound concentration and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the anticancer activity of this compound derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Isoquinolin-3-amine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-3-amine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The isoquinoline scaffold is a key structural motif in numerous biologically active molecules and approved pharmaceutical agents. The presence of the amino group at the 3-position provides a crucial handle for synthetic modifications, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This versatility makes this compound a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, including oncology and cardiovascular diseases.

Derivatives of this compound have been explored as potent inhibitors of various protein kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and Haspin kinase.[1][2] Furthermore, they have shown promise as anticancer agents by modulating critical signaling pathways like the PI3K/Akt/mTOR pathway and by exhibiting cytotoxic effects against various cancer cell lines.[3][4]

These application notes provide an overview of the use of this compound as a pharmaceutical intermediate, including quantitative data on the biological activity of its derivatives, detailed experimental protocols for their synthesis, and visualizations of relevant signaling pathways.

Data Presentation

The following tables summarize the biological activities of various pharmaceutical agents derived from the this compound scaffold.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-(Hetaryl/aryl)amino-isoquinolin-1(2H)-ones | Various (NCI-60 screen) | Mean GP | 49.57% | [3] |

| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Anticancer Activity | Comparable to Doxorubicin | [3] |

| Isoquinolin-1,3,4-trione derivatives | HeLa | GI50 | 11.1 ± 1.06 µM | |

| Isoquinolin-1,3,4-trione derivatives | MDA-MB231 | GI50 | 3.23 ± 0.81 µM | |

| Isoquinolin-1,3,4-trione derivatives | MCF-7 | GI50 | 6.14 ± 0.96 µM | |

| 3-Aryl-1-isoquinolinamines | HeLa | IC50 | Low micromolar range | [5] |

Table 2: Kinase Inhibitory Activity of Isoquinoline Derivatives

| Compound Class | Target Kinase | Activity Metric | Value | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin | IC50 | 57 nM - 167 nM | [2] |

| N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine analogues | Rho kinase | IC50 (Enzyme) | 25 nM | [6] |

| N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine analogues | Rho kinase | IC50 (Cell migration) | 1 µM | [6] |

Signaling Pathways

Derivatives of this compound have been shown to modulate several key signaling pathways implicated in disease. Below are graphical representations of these pathways.

Experimental Protocols

The following protocols provide methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity.

Protocol 1: Synthesis of N-Aryl-isoquinolin-3-amines via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with aryl halides.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.05 mmol) and the phosphine ligand (0.1 mmol).

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent (5 mL) via syringe.

-

Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-isoquinolin-3-amine.

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: General Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

-

Recombinant target kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (containing MgCl2, DTT, etc.)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a microplate, add the assay buffer, the target kinase, and the test compound solution.

-

Incubate the mixture for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its utility in the synthesis of potent and selective kinase inhibitors, as well as novel anticancer agents, is well-documented. The synthetic tractability of the 3-aminoisoquinoline core, particularly through modern cross-coupling methodologies, allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The provided data, signaling pathway diagrams, and experimental protocols serve as a foundational resource for researchers engaged in the design and development of next-generation therapeutics based on this privileged scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fujc.pp.ua [fujc.pp.ua]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bischler-Napieralski Reaction in Substituted Isoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction is a cornerstone in synthetic organic chemistry for the construction of the 3,4-dihydroisoquinoline scaffold, a core structural motif in a vast array of natural products and pharmacologically active molecules. This intramolecular cyclization of a β-arylethylamide using a condensing agent provides a robust and versatile route to this important heterocyclic system. Subsequent dehydrogenation readily furnishes the corresponding aromatic isoquinoline. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of substituted isoquinolines via the Bischler-Napieralski reaction.

I. Reaction Principle and Mechanism

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1] The reaction is initiated by the activation of the amide carbonyl group of a β-arylethylamide by a Lewis acid or dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] This activation facilitates the cyclization by the electron-rich aromatic ring onto the electrophilic carbon. The resulting dihydroisoquinoline can then be isolated or aromatized to the corresponding isoquinoline.

Two primary mechanistic pathways are generally considered:

-

Nitrilium Ion Intermediate: The amide oxygen attacks the condensing agent, leading to a good leaving group. Subsequent elimination of this group generates a highly electrophilic nitrilium ion. The aromatic ring then attacks the nitrilium ion in an intramolecular electrophilic aromatic substitution, followed by proton loss to restore aromaticity and form the 3,4-dihydroisoquinoline.[3]

-

Imidoyl Chloride Intermediate: In the presence of reagents like POCl₃, an imidoyl chloride can be formed. The intramolecular Friedel-Crafts-type cyclization then proceeds, followed by elimination to yield the final product.

The reaction is most efficient for β-arylethylamides bearing electron-donating groups on the aromatic ring, which enhance its nucleophilicity and facilitate the cyclization step.

II. Quantitative Data Summary

The following table summarizes quantitative data from various examples of the Bischler-Napieralski reaction, providing a comparative overview of substrates, reaction conditions, and yields.

| Starting Amide | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 92 | N/A |

| 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | POCl₃ | 1,2-Dichloroethane | Reflux | 1 | 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | 80 | [4] |

| N-Phenethylbenzamide | Tf₂O, 2-Chloropyridine | CH₂Cl₂ | -20 to 0 | 0.83 | 1-Phenyl-3,4-dihydroisoquinoline | 95 | [5] |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide | POCl₃ | Toluene | Reflux | 4 | 6,7-Dimethoxy-3,4-dihydroisoquinoline | ~78 (as HCl salt) | [6] |

| N-(4-Methoxyphenethyl)acetamide | POCl₃ | Toluene | 110 | 2 | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | 85 | N/A |

III. Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol describes the synthesis of a key intermediate for various isoquinoline alkaloids.

Step 1: Preparation of N-(3,4-Dimethoxyphenethyl)acetamide

-

To a solution of 3,4-dimethoxyphenethylamine (1.81 g, 10 mmol) in dichloromethane (20 mL) at 0 °C, add triethylamine (1.5 mL, 11 mmol).

-

Slowly add acetyl chloride (0.78 mL, 11 mmol) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with water (20 mL) and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3,4-dimethoxyphenethyl)acetamide as a white solid (Yield: ~95%).

Step 2: Bischler-Napieralski Cyclization

-

To a solution of N-(3,4-dimethoxyphenethyl)acetamide (2.23 g, 10 mmol) in anhydrous acetonitrile (30 mL), add phosphorus oxychloride (2.8 mL, 30 mmol).[1]

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Make the aqueous solution basic (pH > 10) by the slow addition of concentrated ammonium hydroxide.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline as a pale yellow solid (Yield: ~92%).

Protocol 2: Synthesis of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

This protocol demonstrates the synthesis of a 1-aryl substituted dihydroisoquinoline.[4]

Step 1: Preparation of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide

-

In a round-bottom flask, dissolve 1-(3,4-dimethoxyphenyl)propan-2-amine (1.95 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous dichloromethane (25 mL).

-